4-Bromo-1-(4-fluorophenyl)butan-1-one
Overview
Description
4-Bromo-1-(4-fluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10BrFO. It is a white solid with a distinct odor and is used in various chemical synthesis processes . This compound is notable for its applications in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of droperidol , which is a D1, D2 dopamine receptor antagonist . Therefore, it can be inferred that the compound may interact with dopamine receptors.
Mode of Action
Given its use in the synthesis of Droperidol , it may be involved in the antagonism of dopamine receptors, leading to changes in neurotransmission.
Biochemical Pathways
Considering its role in the synthesis of droperidol , it may influence the dopaminergic pathways in the brain.
Result of Action
Given its role in the synthesis of Droperidol , it may contribute to the effects of this drug, which include sedation, reduction in nausea and vomiting, and potential alterations in mood and perception.
Action Environment
It is recommended to store the compound at 2-8°c , suggesting that temperature could play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-fluorophenyl)butan-1-one typically involves the bromination of 1-(4-fluorophenyl)butan-1-one. This can be achieved by reacting 1-(4-fluorophenyl)butan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature and monitored until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-fluorophenyl)butan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as 4-azido-1-(4-fluorophenyl)butan-1-one.
Reduction: Formation of 4-bromo-1-(4-fluorophenyl)butanol.
Oxidation: Formation of 4-bromo-1-(4-fluorophenyl)butanoic acid
Scientific Research Applications
4-Bromo-1-(4-fluorophenyl)butan-1-one is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antipsychotic and anti-emetic properties.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler aromatic compound with similar bromine and fluorine substituents.
4-Bromo-1,1,2-trifluoro-1-butene: Another brominated compound with fluorine atoms, used in different synthetic applications
Uniqueness
4-Bromo-1-(4-fluorophenyl)butan-1-one is unique due to its specific structure, which combines a brominated butanone backbone with a fluorinated phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4-bromo-1-(4-fluorophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBJJFZLWAEERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484435 | |
Record name | 4-Bromo-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40132-01-2 | |
Record name | 4-Bromo-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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